Product packaging for BP 897(Cat. No.:CAS No. 192384-87-5)

BP 897

Cat. No.: B1232015
CAS No.: 192384-87-5
M. Wt: 417.5 g/mol
InChI Key: MNHDKMDLOJSCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BP 897 is a potent and selective synthetic ligand for the dopamine D3 receptor, with a binding affinity (K i ) of 0.92 nM . It demonstrates approximately 70-fold greater selectivity for the D3 receptor over the D2 receptor, making it a valuable tool for elucidating the specific roles of the D3 subtype in the central nervous system . Its mechanism of action is characterized as a partial agonist, though its intrinsic activity can vary, displaying functional antagonist properties in certain in vivo and cellular models . This compound has been extensively used in preclinical research to investigate the neurobiology of addiction and reward. A key area of study is its effect on reducing cue-induced reinstatement of drug-seeking behavior, particularly for cocaine, without producing reinforcing effects on its own . Research indicates that this compound may help manage responses to environmental cues associated with cocaine use, highlighting its potential as an anti-relapse agent . Its applications have also been explored in other research areas, including studies on L-DOPA-induced dyskinesia in Parkinson's disease models . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31N3O2 B1232015 BP 897 CAS No. 192384-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-87-5, 314776-92-6
Record name DO-687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP897
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DO-687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Research on Bp 897 in Animal Models of Central Nervous System Disorders

Neurobiological Mechanisms of Action Underlying Therapeutic Potential

The therapeutic potential of BP 897 is thought to stem from its modulation of dopaminergic and glutamatergic neurotransmission, primarily through its interaction with the D3 receptor nih.govnih.govnih.gov.

Modulation of Dopaminergic Neuron Firing Rates in Substantia Nigra

This compound has been shown to influence the firing patterns of dopaminergic neurons in the substantia nigra. Studies indicate that this compound can inhibit the in vivo agonist-induced decrease of firing rate in these neurons nih.govnih.gov. Dopaminergic neurons in the substantia nigra exhibit different firing patterns, including a regular, pacemaker-like mode and a burst firing mode, which are modulated by various inputs, including glutamatergic signals researchgate.netbehavioralhealth2000.comjneurosci.org.

Impact on Intracellular Signaling Pathways (e.g., Forskolin-Stimulated cAMP Levels)

This compound impacts intracellular signaling pathways, notably those involving cyclic adenosine (B11128) monophosphate (cAMP). Research indicates that this compound displays significant intrinsic activity at the human dopamine (B1211576) D3 receptor by decreasing forskolin-stimulated cAMP levels nih.govnih.govresearchgate.net. Forskolin is known to directly activate adenylyl cyclase, the enzyme responsible for cAMP production, leading to increased intracellular cAMP levels researchgate.netahajournals.orgnih.govstemcell.com. The D3 receptor, a Gi-coupled receptor, typically inhibits adenylyl cyclase activity, thus reducing cAMP levels upon activation researchgate.net. While some findings suggest this compound acts as a partial agonist in this regard, other studies in specific cell lines have indicated it may lack intrinsic activity but potently inhibit dopamine agonist effects on signaling pathways nih.govnih.gov.

Data on the effect of this compound on forskolin-stimulated cAMP levels:

Compound Effect on Forskolin-Stimulated cAMP Cell Line/Context Reference
This compound Decreases Human dopamine D3 receptor expressed in cells nih.govnih.govresearchgate.net

Influence on Mitogenesis in D3-Expressing Cell Lines

This compound has been observed to stimulate mitogenesis in cell lines expressing the dopamine D3 receptor nih.govnih.govresearchgate.net. Mitogenesis is the induction of cell division. In NG108-15 cells expressing the human D3 receptor, this compound produced mitogenesis with an EC50 of approximately 1 nM, reaching a maximal effect of about 55% compared to the full agonist quinpirole (B1680403) researchgate.netpsu.edu. In contrast, this compound did not elicit mitogenesis in cells expressing D2 receptors psu.edu.

Data on the effect of this compound on mitogenesis:

Compound Effect on Mitogenesis Cell Line/Context Maximal Effect (% of full agonist) EC50 (approx.) Reference
This compound Stimulates Human D3-expressing NG108-15 cells ~55% (vs quinpiprole) ~1 nM nih.govnih.govresearchgate.netpsu.edu
Quinpirole Stimulates Human D3-expressing NG108-15 cells (full agonist) 100% - researchgate.netpsu.edu

Interactions with Glutamatergic Pathways

The dopamine D3 receptor interacts with glutamatergic pathways, and this compound has been shown to modulate these interactions nih.govnih.gov. D3 receptors have been identified at glutamatergic synapses, suggesting a direct interaction with glutamate (B1630785) signaling nih.govnih.gov.

Effects on Cortical c-Fos mRNA Expression

This compound has been reported to reverse the dysregulation of cortical c-fos mRNA expression in animal models nih.govnih.govresearchgate.net. The expression of c-fos mRNA is often used as an indirect marker of neuronal activity researchgate.netumich.edu. In a model involving chronic NMDA receptor blockade by MK-801, which reduced c-fos mRNA levels in the medial prefrontal cortex (mPFC), administration of this compound at least partially reversed this effect nih.govresearchgate.net. While the effects of this compound alone on c-fos expression in the prefrontal cortex were not always quantified, a pharmacological analog did not increase c-fos expression in this region nih.govresearchgate.net.

Data on the effect of this compound on cortical c-fos mRNA expression in a chronic MK-801 model:

Treatment Cortical c-Fos mRNA Expression (mPFC) Observation Reference
Sham + Saline Normal Baseline expression nih.govresearchgate.net
MK-801 + Saline Significantly reduced Dysregulation induced by chronic NMDA-R blockade nih.govresearchgate.net
Modulation of Pyramidal Cell Excitability

This compound has also been shown to influence pyramidal cell excitability, particularly in the context of glutamatergic dysfunction nih.govnih.gov. In the animal model of chronic NMDA receptor blockade by MK-801, which induced pyramidal cell hyperexcitability, this compound reversed this effect, as measured by paired-pulse electrophysiology nih.govnih.gov. Pyramidal neurons, particularly in the cortex and hippocampus, are key components of neural circuits and their excitability is tightly regulated frontiersin.orgresearchgate.netplos.orgbiorxiv.org.

Behavioral Pharmacology and Efficacy Studies

A series of studies have investigated the efficacy of this compound in animal models of drug addiction uniad.org.br.

Substance Use Disorders

This compound has been primarily studied for its potential in treating substance use disorders, with a significant focus on cocaine and nicotine (B1678760) addiction wikipedia.orguniad.org.br.

Research on this compound in animal models of cocaine addiction has explored its impact on cocaine-seeking behavior, conditioned place preference, and discriminative stimulus properties uniad.org.brjneurosci.org.

Studies have indicated that this compound can reduce cocaine-seeking behavior in rodents jneurosci.org. This compound has been shown to decrease cocaine self-administration under second-order reinforcement schedules uniad.org.brnih.gov. Furthermore, it has demonstrated the ability to reduce cocaine- or cue-induced reinstatement of cocaine-seeking behavior uniad.org.br. Specifically, in rats trained to self-administer cocaine, acute administration of this compound significantly inhibited cocaine cue-induced reinstatement of drug-seeking behavior at a dose of 3 mg/kg, although lower doses (0.1 or 1 mg/kg) did not produce a significant effect nih.govnih.gov. This suggests that the effects of this compound on cue-induced reinstatement may involve D3 and potentially non-D3 receptor mechanisms nih.govnih.gov.

This compound has been shown to attenuate the expression and acquisition of the conditioned place preference (CPP) response to cocaine in rats psu.edunih.gov. When administered before each cocaine injection during the conditioning phase, this compound prevented the establishment of CPP nih.gov. A single administration of this compound before the test session also impaired the expression of cocaine CPP nih.gov. This suggests that D3 receptors are likely involved in the perception of the rewarding value of cocaine and its associated cues nih.gov. However, when administered alone, this compound did not support CPP; instead, conditioned place avoidance was observed at a higher dose, suggesting potential aversive properties at that dose nih.gov.

This compound has been found to attenuate the discriminative stimulus effects of cocaine in monkeys jneurosci.orgpsu.edunih.gov. In studies with mice, this compound produced less than 30% generalization from the cocaine stimulus nih.gov. When administered prior to cocaine administration, this compound reduced the percentage of drug-lever selections nih.gov. These findings suggest that this compound may interfere with the subjective effects of cocaine nih.gov.

The effects of this compound have also been evaluated in animal models of nicotine addiction wikipedia.orgoup.com. This compound has been reported to reduce nicotine-induced conditioned locomotion and nicotine-induced behavioral sensitization in rats psu.edu. It has also been shown to produce a significant dose-dependent reduction in the expression of nicotine-induced CPP and nicotine-enhanced brain stimulation reward in experimental animals nih.gov. However, in contrast to its effects on cocaine cue-induced reinstatement, this compound did not block the cue-induced reinstatement of nicotine-seeking behavior or nicotine-taking under a fixed-ratio 5 schedule in rats wikipedia.orgoup.com. This compound also failed to alter the dose-response curve for nicotine drug discrimination nih.gov. These findings suggest that the potential utility of this compound as a smoking cessation treatment may be more limited compared to its potential for cocaine addiction oup.com.

Here is a summary of some preclinical findings of this compound in animal models of substance use disorders:

SubstanceAnimal ModelEffect of this compoundCitation
CocaineSelf-Administration (Reinstatement)Inhibited cue-induced reinstatement at 3 mg/kg, but not lower doses. nih.govnih.gov
CocaineConditioned Place Preference (CPP)Prevented acquisition and impaired expression of cocaine-induced CPP. psu.edunih.gov
CocaineDiscriminative StimulusAttenuated cocaine's discriminative stimulus effects. jneurosci.orgpsu.edunih.gov
NicotineConditioned LocomotionReduced nicotine-induced conditioned locomotion. psu.edu
NicotineConditioned Place Preference (CPP)Reduced the expression of nicotine-induced CPP. nih.gov
NicotineSelf-Administration (Reinstatement)Did not block cue-induced reinstatement or nicotine-taking under FR5 schedule. wikipedia.orgoup.com
NicotineDiscriminative StimulusFailed to alter the dose-response curve for nicotine drug discrimination. nih.gov

Note: The table above is intended to be interactive in the final rendered output, allowing for sorting and filtering of data.

Nicotine Addiction
Effects on Cue-Induced Reinstatement of Nicotine-Seeking

Cue-induced reinstatement is an animal model used to study relapse behavior triggered by stimuli previously associated with drug use nih.govdntb.gov.ua. Studies have evaluated the effect of this compound on cue-induced reinstatement of nicotine-seeking in rats trained to self-administer nicotine. In one study, rats were trained to self-administer nicotine, followed by extinction of this behavior. The effect of this compound on cue-induced reinstatement was then tested. While a significant effect of cues in inducing reinstatement was observed, this compound (at doses of 0.3, 1, and 3 mg/kg i.p.) did not block this cue-induced reinstatement of nicotine-seeking behavior oup.comoup.comnih.gov. This contrasts with the selective D3 receptor antagonist SB 277011-A, which was effective in blocking cue-induced reinstatement of nicotine-seeking oup.comoup.comnih.govresearchgate.net.

Modulation of Nicotine-Induced Conditioned Locomotion

Nicotine-induced conditioned locomotion is a model used to assess the learned locomotor activating effects associated with nicotine administration and its environment nih.gov. Research indicates that nicotine-induced conditioned locomotion is associated with increases in D3 receptor binding and mRNA levels in the nucleus accumbens shell psu.edunih.gov. This compound has been shown to decrease nicotine-induced conditioned locomotor responses in experimental animals psu.edunih.gov.

Attenuation of Nicotine-Induced Behavioral Sensitization

Behavioral sensitization refers to the augmented locomotor response to repeated drug administration and is considered a potential risk factor for future drug taking dovepress.comscholaris.ca. Nicotine-induced behavioral sensitization is also associated with significant increases in D3 receptor binding and mRNA levels in the nucleus accumbens shell psu.edunih.gov. This compound has been reported to attenuate nicotine-induced behavioral sensitization in rats psu.edu.

Alcohol Use Disorder

Preclinical studies support a role for dopamine D3 receptors in alcohol use disorder (AUD), with voluntary alcohol consumption increasing D3 receptor expression in animals usu.eduresearchgate.net. Animal models are used to screen medications for AUD, including tests for maintenance of drinking, seeking, and relapse behaviors nih.gov.

Dose-Dependent Reduction in Alcohol Intake and Relapse-Like Behaviors

Studies using animal models of alcohol seeking and relapse have investigated the effects of this compound. Research indicates that this compound, described as a partial agonist in this context, revealed a dose-dependent reduction in both relapse-like drinking and cue-induced ethanol-seeking behavior usu.eduresearchgate.netimrpress.comimrpress.comiu.edu. This suggests that this compound can mitigate behaviors associated with alcohol consumption and the propensity to relapse in animal models nih.govimrpress.com.

Here is a summary of findings on this compound's effects on alcohol intake and relapse-like behaviors in animal models:

BehaviorEffect of this compound in Animal ModelsSource(s)
Relapse-like drinkingDose-dependent reduction usu.eduresearchgate.netimrpress.comimrpress.comiu.edu
Cue-induced ethanol-seekingDose-dependent reduction usu.eduresearchgate.netimrpress.comimrpress.com
Methamphetamine Use

Animal models are crucial for understanding the neurobehavioral actions of potential pharmacotherapies for methamphetamine use disorder and for screening their efficacy dovepress.comunlv.edu. These models often assess the rewarding/reinforcing effects of methamphetamine dovepress.com.

Decreasing Rewarding Effects

This compound has been studied for its effects on the rewarding properties of methamphetamine in animal models, such as brain stimulation reward (BSR) sci-hub.boxnih.gov. Methamphetamine enhances BSR, indicated by a lowering of BSR thresholds nih.gov. Pretreatment with this compound has been shown to dose-dependently attenuate methamphetamine-enhanced BSR in rats sci-hub.boxnih.gov. However, at higher doses (e.g., 10 mg/kg), this compound alone shifted the stimulation-response curve to the right, suggesting an inhibition of brain reward function itself, an effect similar to that produced by D2 receptor antagonists sci-hub.boxnih.gov. This indicates that the attenuation of methamphetamine's rewarding effects by this compound may involve both D3 and non-D3 receptor mechanisms, potentially including D2 receptor blockade at higher doses sci-hub.boxnih.gov. This compound has also been reported to decrease the rewarding effects of methamphetamine in rats imrpress.comimrpress.com.

Here is a summary of findings on this compound's effects on the rewarding effects of methamphetamine in animal models:

BehaviorEffect of this compound in Animal ModelsSource(s)
Methamphetamine-enhanced BSRDose-dependent attenuation sci-hub.boxnih.gov
Brain reward function (at higher doses)Inhibition (rightward shift of stimulation-response curve) sci-hub.boxnih.gov
Rewarding effects of methamphetamineDecreased imrpress.comimrpress.com
Attenuation of Methamphetamine-Enhanced Brain Stimulation Reward

Research has investigated the impact of this compound on the rewarding effects of methamphetamine in rats using the brain stimulation reward (BSR) paradigm. Pretreatment with this compound (at doses ranging from 0.1 to 5 mg/kg) has been shown to dose-dependently attenuate methamphetamine-enhanced BSR. nih.govresearchgate.net However, at a higher dose of 10 mg/kg, this compound shifted the stimulation-response curve to the right, indicating an inhibition of BSR itself, even in the absence of methamphetamine. nih.gov These findings suggest that while this compound can reduce the rewarding effects of methamphetamine, higher doses may have a more general inhibitory effect on reward pathways, potentially involving both D3 and non-D3 receptors. nih.gov

Opioid Addiction

The potential of this compound in addressing opioid addiction has been examined in animal models.

Effects on Morphine-Induced Conditioned Place Preference

Studies have investigated the effects of this compound on morphine-induced conditioned place preference (CPP), a model used to assess the rewarding properties of drugs and the formation of drug-associated memories. Research indicates that this compound can block the expression of morphine-induced CPP. queensu.ca However, the effects of this compound on morphine CPP can be influenced by early life experiences, such as maternal deprivation and handling in rats. For instance, in control rats, this compound (0.5 or 2 mg/kg) enhanced the expression of morphine conditioning, while the same doses did not alter morphine conditioning in deprived rats. nih.gov In handled rats, this compound (2 mg/kg) suppressed morphine CPP. nih.gov In contrast to its effects on cocaine CPP, this compound (up to 1 mg/kg) did not significantly alter the establishment or expression of morphine CPP in some studies. nih.gov This suggests potential differences in the mechanisms underlying the rewarding effects of morphine and cocaine and the role of D3 receptors in these processes. nih.gov

Neurological and Psychiatric Disorders

This compound has also been explored for its potential in treating neurological and psychiatric disorders, particularly schizophrenia.

Schizophrenia

Animal models relevant to schizophrenia have been utilized to investigate the effects of this compound.

In rodent models relevant to the positive symptoms of schizophrenia, such as those involving sensorimotor gating deficits, this compound has shown some effects. Prepulse inhibition (PPI) of the startle response is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia. researchgate.netnih.gov In DBA/2J mice, which exhibit a natural deficit in PPI, this compound at a dose of 8 mg/kg significantly increased PPI, with an effect comparable to that of risperidone (B510), a known antipsychotic. researchgate.netnih.gov However, unlike risperidone, this compound did not reduce the startle response itself in this study. researchgate.net In a model involving neonatal ventral hippocampal (NVH) lesions in rats, which also disrupts PPI, this compound enhanced PPI, but this effect was observed in both lesioned and non-lesioned rats, suggesting a nonselective effect on PPI in this model. nih.gov Some research suggests that the PPI-enhancing effects of compounds like this compound in these models may not be solely mediated by D3 receptors. nih.govresearchgate.net

Cognitive deficits are a significant aspect of schizophrenia. frontiersin.org Preclinical studies suggest that compounds acting as D3 receptor partial agonists, such as this compound, may improve cognitive deficits in various animal models. mdpi.comresearchgate.net While the specific details of this compound's effects on cognitive deficits in these models are not extensively detailed in the provided snippets, the general class of D3-preferring partial agonists, including this compound, is noted for this potential. mdpi.com Animal models used to study cognitive deficits in schizophrenia include those involving NMDA receptor hypofunction induced by agents like MK-801 or PCP. nih.gov

Influence on Sensorimotor Gating (e.g., Prepulse Inhibition of Startle Response)

Sensorimotor gating is a neurological process that filters sensory information, preventing sensory overload. Deficits in this gating mechanism are implicated in several neuropsychiatric disorders. Prepulse inhibition (PPI) of the acoustic startle response is a widely used behavioral measure of sensorimotor gating in animal models cpn.or.krfrontiersin.org. PPI occurs when a weak auditory stimulus (prepulse) presented shortly before a strong startling stimulus attenuates the magnitude of the startle reflex frontiersin.org.

Studies have investigated the effects of this compound on PPI in mice. In one experiment, this compound was shown to significantly enhance PPI at a dose of 8 mg/kg nih.gov. This effect on PPI was observed independently of effects on the startle magnitude itself, as this compound did not significantly reduce the startle response, unlike a positive control like risperidone which did nih.gov.

Parkinson's Disease and L-DOPA-Induced Dyskinesia (LID)

Parkinson's disease is a neurodegenerative disorder characterized by motor symptoms resulting from dopamine depletion. L-DOPA is a primary treatment, but chronic use often leads to L-DOPA-induced dyskinesia (LID), involuntary movements nih.govsci-hub.se. Animal models, such as MPTP-lesioned primates and 6-hydroxydopamine (6-OHDA) lesioned rodents, are used to study LID nih.govsci-hub.se.

Reduction of L-DOPA-Induced Dyskinesia

Research in MPTP-intoxicated macaques treated chronically with L-DOPA to induce dyskinesia demonstrated that co-administration of this compound attenuated LID by 66% mdpi.com. Studies in reserpine-treated rats, another model exhibiting L-DOPA-induced hyperkinesia, showed that this compound reduced L-DOPA-induced rearing, a component of this hyperkinesia nih.gov. The reduction in rearing was dose-dependent, with 0.3 mg/kg reducing it by 44%, 1.0 mg/kg by 86%, and 3 mg/kg by 57% nih.gov.

Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia in Animal Models

Animal ModelEndpoint MeasuredThis compound Effect on DyskinesiaRelevant FindingsSource
MPTP-intoxicated macaquesLID severityAttenuation (66%)Attenuated LID when co-administered with L-DOPA. mdpi.com
Reserpine-treated ratsL-DOPA-induced rearingReductionDose-dependent reduction (44% at 0.3 mg/kg, 86% at 1.0 mg/kg, 57% at 3 mg/kg). nih.gov
Impact on Parkinsonian Symptoms

In the study using MPTP-intoxicated macaques, this compound attenuated LID without negatively impacting L-DOPA's antiparkinsonian effects mdpi.com. However, another study in squirrel monkeys reported that this compound interfered with L-DOPA's efficacy, suggesting a potential narrow therapeutic window or species-specific differences mdpi.com. Research in reserpine-treated rats investigating the effects on L-DOPA-induced hyperkinesia focused primarily on the antidyskinetic effects rather than a comprehensive assessment of parkinsonian symptoms nih.gov. The precise impact of this compound on core parkinsonian motor symptoms in various animal models, independent of LID, requires further detailed examination.

Anxiety Disorders

Anxiety disorders are a group of mental health conditions characterized by excessive worry, fear, or nervousness. Animal models are employed to study anxiolytic (anxiety-reducing) effects of compounds scielo.brscielo.brresearchgate.net. Commonly used tests include the elevated plus-maze and the Vogel punished drinking test scielo.brscielo.brresearchgate.net.

Anxiolytic-like Effects in Animal Models (e.g., Elevated Plus-Maze, Vogel Punished Drinking Test)

This compound has demonstrated anxiolytic-like effects in rodent models if-pan.krakow.pl. In the elevated plus-maze test in rats, this compound at a dose of 0.5 mg/kg showed significant anxiolytic-like activity, evidenced by an increase in the percentage of time spent in the open arms and the percentage of entries into the open arms if-pan.krakow.pl. These effects were comparable to those produced by diazepam, a known anxiolytic if-pan.krakow.pl. Similarly, in the Vogel punished drinking test, this compound was active at 0.5 mg/kg, increasing the number of punished responses, an effect comparable to diazepam if-pan.krakow.pl.

Table 2: Anxiolytic-like Effects of this compound in Animal Models

Animal ModelTestEndpoint MeasuredThis compound EffectComparison to DiazepamSource
RatsElevated Plus-Maze% Time in Open Arms, % Open Arm EntriesIncreasedSimilar if-pan.krakow.pl
RatsVogel Punished Drinking TestNumber of Punished Responses (shocks accepted)IncreasedComparable if-pan.krakow.pl
Stress Attenuation in Relapse Prevention

Beyond its direct anxiolytic-like effects, this compound has also been noted for its potential role in stress attenuation, particularly in the context of preventing relapse in studies primarily focused on substance use disorders imrpress.comimrpress.com. This suggests that the compound's anxiolytic properties may contribute to its ability to mitigate stress-induced vulnerabilities associated with relapse behaviors imrpress.comimrpress.com.

Depression

Research has explored the effects of this compound in animal models relevant to depression. if-pan.krakow.plwisc.edu

Antidepressant-like Effects in Animal Models (e.g., Forced Swimming Test)

The forced swimming test is a common animal model used to assess antidepressant-like effects. if-pan.krakow.plwisc.eduresearchgate.netnih.gov In studies using this model, this compound alone did not demonstrate antidepressant-like effects. if-pan.krakow.plwisc.edu However, when administered in combination with imipramine, a known antidepressant, this compound was found to potentiate imipramine's antidepressant-like effect, as indicated by a significant reduction in immobility time in rats. if-pan.krakow.plwisc.edu This suggests a potential role for this compound as an augmentation agent in the treatment of depression. if-pan.krakow.plwisc.edu

Comparative Studies with Other Dopamine Receptor Ligands

Comparative studies have been conducted to understand how the effects of this compound differ from or are similar to those of other ligands targeting dopamine receptors.

Comparison with Selective D3 Antagonists (e.g., SB-277011-A)

Comparisons between this compound and selective D3 receptor antagonists like SB-277011-A have revealed differences in their behavioral profiles. wikipedia.orgoup.comresearchgate.netnih.gov While SB-277011-A has been shown to block cue-induced reinstatement of nicotine-seeking behavior in rats, this compound did not produce this effect. wikipedia.orgoup.comnih.gov This suggests that despite both compounds interacting with the D3 receptor, their distinct pharmacological properties (partial agonism/antagonism for this compound vs. antagonism for SB-277011-A) can lead to differential behavioral outcomes in specific addiction models. wikipedia.orgoup.comnih.govwikipedia.org In studies assessing cocaine-induced place conditioning, SB-277011-A was effective in blocking this effect, whereas this compound showed an absence of effect at tested doses. oup.com However, both SB-277011-A and BP-897 have shown promise in attenuating stimulant-induced behaviors and reducing drug-seeking in some preclinical models. imrpress.com

Comparison with Other D3 Partial Agonists (e.g., Cariprazine)

This compound is considered one of the earlier D3-selective partial agonists developed. uniad.org.br Cariprazine (B1246890) is another compound characterized as a D3 and D2 receptor partial agonist with a preference for the D3 receptor. uniad.org.brwikipedia.orgcenmed.comresearchgate.net Preclinical findings with this compound have been considered "concept-proven" findings that suggest cariprazine might also be effective in attenuating the actions of substances like cocaine. uniad.org.br Both BP-897 and cariprazine, along with its metabolite didesmethyl-cariprazine, have been reported to improve cognitive deficits in various animal models, functioning as antagonists under high dopaminergic tone. researchgate.netnih.govmdpi.com

Contrasting Effects with D1 and D2 Receptor Ligands

The dopamine D1 and D2 receptor subtypes play significant roles in mediating the actions of dopamine. uniad.org.br Clinical trials with selective D1 or D2 receptor antagonists for conditions like cocaine addiction have faced limitations due to ineffectiveness or unwanted side effects such as sedation and extrapyramidal symptoms. uniad.org.br This highlights the potential advantage of targeting the D3 receptor, which has a more restricted distribution compared to D2 receptors, particularly in limbic areas associated with reward and motivation. nih.govcore.ac.ukresearchgate.net While D1 and D2 receptors are widely distributed, D3 receptors are primarily found in limbic regions, including the nucleus accumbens and ventral tegmental area. nih.gov The high sequence similarity between D2 and D3 receptors, particularly in the transmembrane domains, presents a challenge in developing highly selective ligands. core.ac.ukresearchgate.net Despite this, the distinct localization and some differences in pharmacological properties between D3 and D2 receptors suggest that ligands with D3 preference, like this compound, may offer therapeutic benefits with a potentially different side effect profile compared to compounds primarily targeting D1 or D2 receptors. core.ac.ukresearchgate.net

Reinforcement and Abuse Liability Assessment

Assessment of reinforcement and abuse liability is a critical part of preclinical evaluation for potential therapeutic compounds affecting the CNS. fda.gov Animal models, such as self-administration studies and conditioned place preference, are used for this purpose. fda.govwikipedia.orgnih.gov It has been clearly shown that this compound reduces cocaine-seeking behavior in rats without producing reinforcement on its own. nih.govnih.gov In rhesus monkeys, this compound was not self-administered but reduced cocaine self-administration. nih.govnih.gov This suggests that this compound may have a lower abuse potential compared to drugs of abuse. wikipedia.org The ability of this compound to inhibit cue-induced cocaine-seeking behavior without having primary reinforcing effects supports its potential for reducing drug craving and vulnerability to relapse elicited by drug-associated stimuli. wikipedia.orgacs.org

Non-Self-Administration in Non-Human Primates

Consistent with findings in rodents, this compound has also been shown not to be self-administered by non-human primates, specifically rhesus monkeys. nih.govnih.gov Even at doses up to 30 µg/kg intravenously, this compound did not serve as a reinforcer in these animals. nih.govnih.gov This further supports the notion that this compound lacks intrinsic reinforcing effects across different species.

Effects on Brain Stimulation Reward (BSR)

Studies investigating the effects of this compound on brain stimulation reward (BSR) have yielded complex results. This compound has been shown to attenuate the enhancement of BSR produced by psychostimulants like methamphetamine in rats. researchgate.netsci-hub.boxnih.gov This suggests that this compound can reduce the rewarding effects of these substances. However, at higher doses, this compound itself can inhibit BSR, indicated by a rightward shift in the stimulation-response curve. researchgate.netsci-hub.boxnih.gov This effect is similar to that observed with D2 receptor antagonists and may suggest a potential aversive-like effect at higher concentrations. sci-hub.boxnih.gov

Here is a summary of findings on this compound's effects on BSR:

Animal ModelStimulantThis compound Dose Range (mg/kg)Effect on Stimulant-Enhanced BSREffect on BSR Alone (Higher Doses)Reference
RatsMethamphetamine0.1-5Attenuated dose-dependentlyInhibited (at 10 mg/kg) researchgate.netsci-hub.boxnih.gov
RatsCocaine or NicotineNot specified in snippets for BSR directly, but effects on drug-seeking were studied.Attenuated (D3 antagonists)No effect (selective D3 antagonists) jneurosci.orgscispace.com

Induction of Catalepsy at High Doses

At high doses, this compound has been reported to induce catalepsy in rats. nih.govnih.govoup.comoup.com Catalepsy is a state of immobility that can be indicative of dopamine D2 receptor blockade. psu.edu While this compound is selective for D3 receptors at lower doses, its affinity for D2 receptors becomes relevant at higher concentrations. oup.comoup.compsu.edu The induction of catalepsy at 12 mg/kg in rats, along with evidence of D2 receptor occupancy at an ED50 of 15 mg/kg, supports the notion of D2 receptor involvement at higher doses. oup.comoup.com

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-Activity Relationship (SAR) studies and the development of analogues have been crucial in understanding the interaction of this compound with dopamine receptors and in the search for compounds with improved properties.

Development of Novel Analogues and Derivatives

Since the identification of this compound as a selective D3 receptor ligand, various research teams have focused on developing novel analogues and derivatives. temple.edu These efforts aim to explore modifications to the core structure of this compound to potentially enhance its affinity, selectivity, and pharmacokinetic properties. The development of analogues is a standard approach in medicinal chemistry to optimize the therapeutic potential of a lead compound.

Modifications and Impact on Receptor Affinity and Selectivity

Modifications to the chemical structure of this compound have been investigated to understand their impact on receptor binding affinity and selectivity, particularly for the D3 versus D2 receptors. For example, one reported analogue, LS-4-132, demonstrated higher affinity and selectivity for the D3 receptor compared to this compound. temple.edu Specifically, LS-4-132 showed a D2/D3 selectivity ratio of 193, whereas this compound had a ratio of 68. temple.edu These studies highlight how structural changes can influence the pharmacological profile of compounds targeting dopamine receptors.

Here is a table comparing the receptor selectivity of this compound and an analogue:

CompoundD3 Receptor Affinity (Ki)D2 Receptor Affinity (Ki)D2/D3 Selectivity RatioReference
This compound0.92 nM~64 nM (estimated from 70-fold selectivity)~70 nih.govnih.gov
LS-4-1320.2 nM~38.6 nM (estimated from 193-fold selectivity)193 temple.edu

Note: D2 Ki for this compound and LS-4-132 are estimated based on the reported selectivity ratios and D3 Ki values.

These SAR studies are vital for designing new compounds with improved selectivity profiles, potentially leading to more effective and safer therapeutic agents.

Clinical Research and Translational Implications of Bp 897

Clinical Trial History and Status

Progression Through Clinical Phases (Phase I, Phase II)

BP 897 advanced into human clinical trials, progressing through Phase I and entering Phase II studies nih.govnih.gov. Phase I trials typically focus on evaluating the safety and tolerability of a new drug, often involving a small number of participants cancerresearchuk.org. Phase II trials aim to assess the efficacy of the treatment for a specific indication and gather more information on safety across a larger group of patients cancerresearchuk.org. This compound entered Phase I studies in 1999 with an indication for cocaine abuse and withdrawal nih.gov. Subsequently, in 2001, it entered Phase II studies for the treatment of cocaine, nicotine (B1678760), and alcohol addiction nih.gov.

Discontinuation of Development and Contributing Factors

Despite reaching Phase II clinical studies, the development of this compound was discontinued (B1498344) nih.gov. While the precise detailed results regarding its safety, pharmacokinetics, and therapeutic efficacy from these clinical trials have not been widely reported, the discontinuation indicates that the development did not proceed as initially hoped uniad.org.br. The available information suggests a lack of clinical findings or potentially unfavorable effects that limited its use in humans imrpress.com. One source mentions that detailed results regarding its safety, pharmacokinetics, and therapeutic efficacy have not yet been reported uniad.org.br.

Target Indications in Human Studies

Substance Use Disorders

This compound was primarily investigated for its potential in treating substance use disorders, given its mechanism of action as a dopamine (B1211576) D3 receptor partial agonist wikipedia.orguni-freiburg.de. The rationale for this approach is based on the significant role of the dopaminergic system, particularly the D3 receptor, in the neurobiology of addiction and drug-seeking behaviors researchgate.netnih.govoup.com.

Cocaine Abuse and Craving

A major focus of the clinical investigation into this compound was its potential to treat cocaine abuse and craving wikipedia.orgnih.gov. Preclinical studies in animal models demonstrated that this compound could reduce cocaine-seeking behavior and decrease the rewarding effects of cocaine nih.govpsu.edu. Specifically, it was shown to reduce cocaine self-administration and block the expression of conditioned locomotor activity to cocaine nih.govpsu.edu. These findings in animal models provided support for its potential use in treating cocaine addiction, particularly in addressing relapse to drug-seeking behavior nih.govuniad.org.br. Clinical studies for cocaine addiction were initiated, reaching Phase II nih.govuniad.org.broup.com.

Table 1: Preclinical Findings of this compound in Cocaine Addiction Models

ModelKey FindingSource
Cocaine self-administration (rats)Dose-dependent decrease in responses for cocaine psu.edu
Cocaine-seeking behavior (rats)Reduction in behavior induced by cocaine-associated stimuli nih.govpsu.edu
Conditioned place preference (rats)Attenuation of the expression and acquisition of the response to cocaine psu.edu
Cocaine-induced hyperlocomotion (mice)Reduction in hyperlocomotion induced by cocaine cues psu.edu
Cocaine self-administration (rhesus monkeys)Reduces cocaine self-administration nih.govnih.gov
Nicotine and Alcohol Addiction

Beyond cocaine, this compound was also investigated in Phase II clinical studies for the treatment of nicotine and alcohol addiction nih.gov.

For nicotine addiction, preclinical studies exploring the role of dopamine D3 receptor ligands suggested that targeting this receptor could be a valuable strategy utoronto.ca. However, one study comparing this compound with a D3 selective antagonist (SB-277,011-A) found that this compound did not block cue-induced reinstatement of nicotine-seeking in animal models, whereas the antagonist did wikipedia.org. Despite this, this compound still progressed to Phase II trials for nicotine addiction nih.gov.

In the context of alcohol addiction, preclinical studies using D3 receptor ligands, including this compound, demonstrated dose-dependent reductions in alcohol intake and relapse-like behaviors in animal models imrpress.comimrpress.com. However, human studies investigating D3 receptors in alcohol-dependent individuals have been limited and have shown conflicting results regarding receptor availability imrpress.comimrpress.com. This compound entered Phase II clinical studies for alcohol addiction nih.gov.

Table 2: Preclinical Findings of this compound in Nicotine and Alcohol Addiction Models

ModelKey FindingSource
Nicotine-seeking (animal models)Did not block cue-induced reinstatement wikipedia.org
Nicotine-induced conditioned locomotionReduces nicotine-induced conditioned locomotion psu.edu
Nicotine-induced behavioral sensitizationAttenuates nicotine-induced behavioral sensitization psu.edu
Alcohol intake and seeking (animal models)Dose-dependent reductions in intake and relapse-like behaviors (with SB-277,011-A) imrpress.comimrpress.com

Schizophrenia

Research into the role of dopamine D3 receptors in schizophrenia has led to the investigation of compounds like this compound. The dopamine D3 receptor was cloned in 1990, and its involvement in various psychiatric conditions, including schizophrenia, has been a subject of intense investigation. nih.gov While some studies have explored the potential of D3 receptor ligands for treating schizophrenia, the precise role and efficacy of this compound in this context require further examination. nih.govresearchgate.net For instance, some preclinical studies in animal models relevant to schizophrenia, such as those assessing prepulse inhibition (PPI), have yielded mixed results regarding the effects of this compound. researchgate.net Unlike other D3 ligands that showed PPI-enhancing effects in specific animal models, this compound enhanced PPI nonselectively in both lesioned and nonlesioned rats, suggesting that its effects in these models may not be solely mediated by D3 receptors. researchgate.net

Translational Gaps and Future Directions

Despite preclinical findings suggesting the potential of D3 receptor ligands in various central nervous system disorders, including those relevant to aspects of schizophrenia, translating these findings to clinical efficacy has presented challenges. imrpress.comimrpress.comnih.gov

Challenges in Translating Preclinical Findings to Clinical Efficacy

Translational challenges in drug development for CNS disorders are multifaceted. These can include inherent biological differences between animal species used in preclinical studies and humans, which may lead to differing outcomes. frontiersin.org The complexity of the regulatory landscape and the need for accurate preclinical models also contribute to these difficulties. frontiersin.orgbnos.org.uk While preclinical studies with D3 receptor ligands, including this compound, have shown promise in animal models, particularly in models of drug-seeking behavior, their translation to human studies has been limited. imrpress.comimrpress.comacs.orgnih.gov For example, while this compound has shown results in decreasing the rewarding effects of methamphetamine and reducing cocaine-seeking behavior in rats, clinical findings are noted as lacking. imrpress.comimrpress.com

Need for Further Clinical Data on Safety and Pharmacokinetics

A significant aspect hindering the clinical translation of compounds like this compound is the need for further comprehensive clinical data, particularly regarding safety and pharmacokinetics (PK). wikipedia.orgimrpress.comctdbase.org While preclinical findings for this compound have been reported, published pharmacokinetic and toxicological data in humans have been noted as not yet available in some earlier reports. nih.gov Understanding the absorption, distribution, metabolism, and excretion of a drug over time in a patient population is crucial for determining appropriate dosing and assessing safety. researchgate.net The extent of population exposure needed to adequately assess clinical safety for drugs intended for long-term treatment often requires data from larger and longer-term studies. ich.org

Importance of D3 Receptor Occupancy in Clinical Contexts

Determining the extent to which a drug occupies its target receptor in vivo is critical for understanding its potential therapeutic effects and for bridging the gap between preclinical and clinical findings. acs.orgnih.gov For D3 receptor ligands like this compound, understanding D3 receptor occupancy in the human brain is considered important for guiding therapeutic efficacy. acs.orgnih.gov Preclinical studies have indicated a relationship between in vivo occupancy of D3 receptors and behavioral responses. nih.gov Achieving sufficient and sustained D3 receptor occupancy is suggested to be important for successful treatment outcomes. acs.org

Development of Advanced Methodologies for Receptor Occupancy in Vivo

Measuring D3 receptor occupancy in vivo, particularly in humans, has historically been challenging due to the lack of highly selective radioligands for D3 over D2 receptors. nih.gov However, advancements in methodologies, such as Positron Emission Tomography (PET) imaging with specific radiotracers like [11C]-(+)-PHNO, have facilitated the assessment of D2/D3 receptor binding and occupancy in the living brain. nih.govnih.govscholaris.ca These advanced techniques allow for the differentiation of binding in D3-rich areas (e.g., globus pallidus, substantia nigra) from D2-rich areas (e.g., striatum), providing valuable insights into the in vivo pharmacology of D3 receptor ligands. nih.govnih.govscholaris.ca Such methodologies are crucial for establishing the relationship between drug exposure, receptor occupancy, and clinical response, thereby aiding the translational process. nih.govmeliordiscovery.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3038495

Data Tables

Table 1: Key Characteristics of this compound

CharacteristicValue/DescriptionSource
Target ReceptorDopamine D3 receptor wikipedia.orgnih.gov
In vitro activityPartial agonist wikipedia.org
In vitro D3 vs D2 affinity~70x greater affinity for D3 over D2 receptors wikipedia.org
PubChem CID3038495 wikipedia.orgctdbase.orgguidetopharmacology.orgzhanggroup.orguni-freiburg.de

Table 2: Selected Preclinical Findings with this compound

Animal Model/BehaviorEffect of this compoundSource
Methamphetamine rewarding effects (rats)Decreased imrpress.comimrpress.com
Cocaine-seeking behavior (rats)Reduced imrpress.comimrpress.comacs.orgnih.gov
Cue-induced reinstatement of nicotine-seeking (rats)Did not block wikipedia.orgoup.com
Nicotine self-administration (rats)No significant effect oup.com
Anxiolytic effects (rats)Shown imrpress.comimrpress.com
Prepulse Inhibition (PPI) (rats)Enhanced nonselectively researchgate.net
L-DOPA-induced dyskinesia (MPTP-treated monkeys)Reduces, but provokes return of parkinsonian symptoms nih.gov

Please note that the level of interactivity for tables is dependent on the display capabilities of the platform rendering this text.

Broader Impact and Future Perspectives

Validation of Dopamine (B1211576) D3 Receptor as a Therapeutic Target

The dopamine D3 receptor (D3R) has emerged as a promising therapeutic target for various neuropsychiatric disorders due to its restricted distribution, primarily in the limbic areas of the brain, which are associated with reward, motivation, and cognition. This localization profile suggests that targeting D3R might offer therapeutic benefits with a potentially lower risk of extrapyramidal side effects often associated with D2-like receptor antagonists that also significantly interact with D2 receptors, which are more widely distributed, including in motor control regions.

Aberrant D3R signaling has been implicated in the pathophysiology of several brain diseases, including substance use disorders and certain central nervous system disorders. The development of selective D3R ligands, such as BP 897, has provided valuable tools to investigate the functional role of this receptor and validate its potential as a therapeutic target.

For Substance Use Disorders

Compelling preclinical evidence supports the role of the dopamine D3 receptor in the control of drug-seeking behavior, making it a significant target for the development of medications for substance use disorders (SUDs). The preferential expression of D3R in limbic brain areas involved in reward and motivation, coupled with findings from animal models, suggests that increased transmission at D3R could contribute to the motivation to self-administer drugs and aspects of psychostimulant addiction.

Preclinical studies using animal models of drug-seeking behaviors have indicated that D3 receptor antagonists, and potentially partial agonists like this compound under certain conditions, have a promising profile for treating drug addiction across different types of abuse. Specifically, D3 receptor antagonists may be effective in alleviating craving and relapse induced by conditioned stimuli associated with drug use.

Research findings with this compound have contributed to the validation of D3R as a therapeutic target for SUDs. This compound has been shown to reduce cocaine-seeking behavior in rats without producing reinforcement on its own. In rhesus monkeys, this compound was not self-administered but reduced cocaine self-administration. These findings support the potential usefulness of this compound in the treatment of drug-seeking behavior and provide additional validation for the D3 receptor as a therapeutic target for cocaine abuse.

However, studies comparing this compound with the D3 selective antagonist SB-277,011-A have shown differences in efficacy depending on the substance. While SB-277,011-A was able to block cue-induced reinstatement of nicotine-seeking, this compound did not show the same effect. Despite some promising results in attenuating stimulant-induced behaviors and reducing drug-seeking, clinical findings for this compound in SUDs have been limited.

For Central Nervous System Disorders

Beyond substance use disorders, the dopamine D3 receptor is implicated in the pathophysiology of various other central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. The restricted localization of D3R in limbic areas, distinct from the motor control regions where D2 receptors are prevalent, suggests that selective D3R ligands might offer therapeutic benefits for these conditions with a potentially improved side effect profile compared to less selective dopaminergic agents.

Research into the role of D3R in CNS disorders is ongoing. For instance, D3R antagonists are being explored for their potential in improving cognitive function, with preclinical studies suggesting that D3R blockade can enhance both cholinergic and dopaminergic transmission in the frontal cortex. The relationship between D3R and cognition is an area requiring further investigation.

This compound has also been studied in the context of CNS disorders like Parkinson's disease. While it has shown the ability to reduce L-DOPA-induced dyskinesia in MPTP-treated monkeys, it also provoked a return of parkinsonian symptoms in these models. This highlights the complex role of D3R modulation in different CNS conditions and the need for further research to fully understand the therapeutic potential and limitations of compounds like this compound.

Emerging Dopamine D3 Receptor Ligands and Their Therapeutic Potential

The ongoing validation of the D3 receptor as a therapeutic target has spurred the development of novel D3R ligands with varying affinities and efficacies. These emerging compounds include highly selective D3R antagonists and partial agonists, designed to leverage the distinct functional role of the D3R.

The rational design of D3R ligands is a complex task due to the high sequence identity with the D2 receptor and other aminergic receptor subtypes. However, advancements in structural biology, providing a deeper understanding of the D3R binding pocket, are facilitating the design of more selective compounds. Computational methods are also playing an increasing role in the discovery and optimization of novel D3R ligands.

Examples of emerging D3R ligands include compounds like SB-277011-A, a highly selective D3R antagonist that has been extensively studied in animal models of stimulant addiction, showing promising results in attenuating methamphetamine-induced locomotor activity and reducing cocaine-seeking behavior. Another example is VK4-116, a highly selective D3 receptor antagonist that has shown effects on oxycodone addictive-like behaviors in preclinical models. GSK598809 is another highly selective D3 receptor antagonist that has been tested in humans for conditions including nicotine (B1678760) dependence and alcohol dependence, with some evidence suggesting a reduction in nicotine craving.

The development of new D3R ligands with improved selectivity and pharmacokinetic properties remains an active area of research, aiming to translate the promising preclinical findings into effective clinical treatments for a range of neuropsychiatric disorders.

Ethical Considerations in Drug Addiction Research and Clinical Application

Research involving individuals with substance use disorders presents unique ethical considerations and challenges. These issues are crucial in the context of developing and testing compounds like this compound for addiction treatment. Key ethical considerations include informed consent, decision-making capacity, potential for undue inducement through compensation, and ensuring the voluntary nature of participation.

Obtaining truly informed and voluntary consent from individuals with active drug addictions can be complex due to potential impairment of decision-making capacity from intoxication or withdrawal, as well as the influence of their life circumstances, such as limited access to treatment options. Researchers must provide clear and understandable information about the study, including potential risks and benefits, and ensure participants understand they can withdraw at any time without penalty.

Compensation for participation in addiction research is another debated ethical issue. Concerns exist that monetary or other forms of payment could be used to purchase drugs, potentially exacerbating their addiction or influencing their decision to participate against their best interest. While current evidence does not definitively show that monetary payment increases drug use in research participants, careful consideration and ethical guidelines are necessary to navigate this issue and avoid undue inducement.

Protecting the confidentiality and privacy of participants in addiction research is also paramount, as the information collected is often sensitive and could have negative consequences for individuals if disclosed. Researchers must implement robust measures to safeguard participant data.

These ethical considerations require careful attention from researchers, sponsors, and institutional review boards to ensure that studies are conducted in a manner that respects the autonomy and well-being of vulnerable populations.

Novel Research Paradigms and Methodological Advancements for Investigating this compound and Related Compounds

Advancements in research methodologies and the emergence of novel paradigms are enhancing the investigation of compounds like this compound and other D3 receptor ligands. These advancements are crucial for a deeper understanding of D3R function and the development of more effective therapeutics.

One significant area of advancement is in imaging techniques. The development of selective radioligands for positron emission tomography (PET), such as [11C]-(+)-PHNO, has made it possible to image D3 receptors in the living human brain with increased selectivity and sensitivity compared to older methods. This allows for the in vivo assessment of D3 receptor availability and occupancy by potential therapeutic compounds, providing valuable translational data from preclinical findings to human studies.

Computational methods, including virtual screening and molecular dynamics simulations, are also playing an increasingly important role in identifying and characterizing novel D3R ligands and understanding their binding modes. These in silico approaches can help narrow down potential candidates from large chemical libraries and predict their interactions with the D3 receptor, guiding the synthesis and testing of new compounds.

Furthermore, research is exploring the role of D3 receptor heteromerization, where D3Rs interact with other receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding these complex interactions and their implications for neuroplasticity and neuroprotection could lead to the identification of novel targets and the development of compounds that modulate these receptor complexes.

Methodological advancements in preclinical models, including more sophisticated behavioral assays and neurobiological techniques, continue to provide insights into the effects of D3R ligands on drug-seeking behavior and

Q & A

Q. What are the established synthesis protocols for BP 897, and how is purity assessed in newly synthesized batches?

  • Methodology : this compound is synthesized via multi-step organic reactions, including amide bond formation and substitution reactions. Key steps involve the introduction of a methoxy (OMe) group and stabilization of the benzolactam core. Purity is validated using HPLC (≥95% purity threshold) and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Elemental analysis is recommended for new batches to confirm stoichiometry .

Q. How is this compound’s dopamine D3 receptor binding affinity quantified, and what experimental controls are critical?

  • Methodology : Radioligand binding assays (e.g., 3H^3H-spiperone competition assays) are standard. Use HEK-293 cells transfected with human D3 receptors. Controls: (1) Non-specific binding with excess raclopride; (2) Comparison to reference ligands (e.g., FAUC 365); (3) Triplicate trials to minimize intra-assay variability. KiK_i values should be normalized to protein concentration .

Q. What in vivo models are validated for studying this compound’s effects on cocaine craving reduction?

  • Methodology : Rat self-administration paradigms with cue-induced reinstatement are widely used. Key parameters: (1) Fixed-ratio schedules for cocaine delivery; (2) Extinction training; (3) this compound dosing (1–3 mg/kg, i.p.) 30 minutes pre-cue exposure. Measure lever presses during reinstatement vs. saline controls. Include locomotor activity assays to rule out sedation .

Advanced Research Questions

Q. How does this compound’s partial agonism at D3 receptors influence its efficacy in reducing drug-seeking behavior compared to full antagonists?

  • Methodology : Compare this compound’s dose-response curves to full antagonists (e.g., SB-277011-A) in conditioned place preference (CPP) assays. Use microdialysis to measure extracellular dopamine in the nucleus accumbens. Advanced analysis: Schild regression to quantify receptor occupancy-efficacy relationships. Note that this compound’s partial agonism may reduce side effects (e.g., anhedonia) but requires precise dosing to avoid paradoxical effects .

Q. What experimental designs address contradictory findings on this compound’s efficacy in non-cocaine addiction models (e.g., nicotine or opioid relapse)?

  • Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., species differences, dosing schedules). Design crossover studies in mice/rats with nicotine self-administration, using this compound pre-treatment. Employ factorial ANOVA to isolate drug × addiction-type interactions. Include pharmacokinetic profiling to rule out bioavailability issues .

Q. How can computational modeling optimize this compound’s structure for improved selectivity against D2 receptors?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to compare this compound’s binding poses in D3 vs. D2 receptor crystal structures. Modify substituents on the benzolactam core and predict ΔG binding energies. Validate with in vitro binding assays and functional cAMP assays. Prioritize analogs with >100-fold selectivity for D3 over D2 .

Q. What statistical approaches resolve variability in behavioral data from this compound studies (e.g., outlier responses in reinstatement assays)?

  • Methodology : Apply mixed-effects models to account for inter-subject variability. Use Grubbs’ test to identify outliers. For non-normal distributions, employ bootstrapping or non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize significance .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Guidelines : (1) Document reaction conditions (temperature, solvent purity, catalyst batches); (2) Share NMR raw data and chromatograms as supplementary files; (3) Use IUPAC nomenclature for analogs; (4) Adhere to FAIR principles for data deposition .

Q. What ethical considerations apply when designing this compound trials in animal models of addiction?

  • Guidelines : (1) Minimize cohort sizes via power analysis; (2) Include humane endpoints for withdrawal symptoms; (3) Obtain approval from institutional animal care committees (IACUC); (4) Reference ARRIVE 2.0 guidelines for reporting .

Data Presentation and Reporting

Q. How to structure a manuscript on this compound’s mechanisms for high-impact journals?

  • Template :
  • Abstract : Highlight partial agonism and translational implications.
  • Results : Use subheadings for synthesis, in vitro binding, and in vivo efficacy. Include dose-response curves and receptor autoradiography images.
  • Discussion : Contrast this compound’s effects with other D3 ligands (e.g., S33138). Address limitations (e.g., short half-life).
  • Supplementary : Provide synthetic protocols, NMR spectra, and raw behavioral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BP 897
Reactant of Route 2
Reactant of Route 2
BP 897

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.